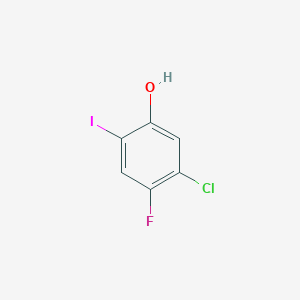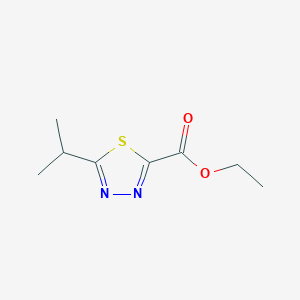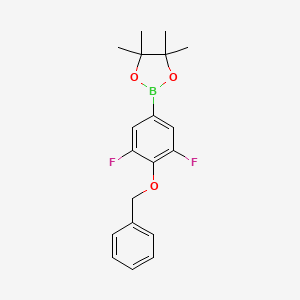
2-(4-(苄氧基)-3,5-二氟苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
描述
“4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1255041-73-6 . It has a molecular weight of 346.18 . The IUPAC name for this compound is 2-[4-(benzyloxy)-3,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
Pinacol boronic esters, such as “4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of “4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester” can be represented by the InChI code: 1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(16(22)11-14)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of these esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is 2-8°C .科学研究应用
抗癌药物合成
该化合物可用于合成苯并咪唑衍生物,这些衍生物正在探索其抗癌特性 。苄氧基和二氟苯基等取代基的存在会影响这些化合物对各种癌细胞系的活性,包括肺癌、乳腺癌和前列腺癌。
抗菌活性
该化合物结构中的苄氧基使其成为合成具有抗菌特性的新型查耳酮衍生物的候选化合物 。这些衍生物可以针对一系列微生物菌株进行测试,以开发新的抗菌和抗真菌剂。
手性构建块
作为硼酸酯,它可以作为有机合成中的手性构建块。其结构允许高反应性和对映选择性,使其在合成具有特定手性的复杂分子中具有价值。
催化剂开发
该化合物的硼酸部分可用于开发用于各种化学反应的新型催化剂。这些催化剂可以提高反应速率、选择性和产率,这在医药和材料科学研究中至关重要。
治疗剂
由于其结构的多功能性,该化合物可以被修饰以创建治疗剂。其硼酸基团可以与生物分子相互作用,从而在药物设计和开发方面具有潜在的应用。
安全和危害
未来方向
作用机制
Target of Action
Boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reaction , which suggests that the compound may target palladium catalysts in these reactions.
Mode of Action
The mode of action of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester involves its interaction with palladium catalysts in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers its boron-bound organic group to palladium .
Biochemical Pathways
The biochemical pathways affected by 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester are primarily related to carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways in organic chemistry, leading to the formation of biaryl compounds, which are common structural motifs in many pharmaceuticals and organic materials .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally well-absorbed and distributed in the body, and they are typically metabolized via conjugation reactions .
Result of Action
The molecular and cellular effects of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester’s action are largely dependent on the specific context of its use. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of its hydrolysis is dependent on the pH of the environment and is considerably accelerated at physiological pH . Additionally, the compound’s reactivity in the Suzuki-Miyaura cross-coupling reaction can be influenced by the presence of other reagents and the temperature of the reaction .
生化分析
Molecular Mechanism
At the molecular level, 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester exerts its effects through its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps . During transmetalation, the organic group from the boronic ester is transferred to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the compound’s unique structure, which enhances its reactivity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester are critical for its effectiveness in synthetic reactions. The compound is stable under standard storage conditions (2-8°C) and maintains its reactivity over time . Prolonged exposure to adverse conditions may lead to degradation, affecting its performance in biochemical reactions. Long-term studies on its effects on cellular function are limited, but its stability suggests minimal degradation over typical experimental timeframes.
Metabolic Pathways
The involvement of 4-Benzyloxy-3,5-difluorophenylboronic acid pinacol ester in metabolic pathways is primarily related to its role in synthetic chemistry. It interacts with palladium catalysts and other cofactors during Suzuki-Miyaura coupling reactions . These interactions facilitate the formation of carbon-carbon bonds, contributing to the synthesis of complex organic molecules. The compound’s impact on metabolic flux and metabolite levels is indirect, as it enables the creation of molecules that participate in various metabolic pathways.
属性
IUPAC Name |
2-(3,5-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(16(22)11-14)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEWFEXJHQMYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



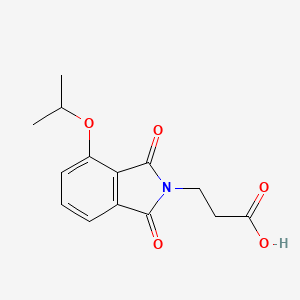



![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)
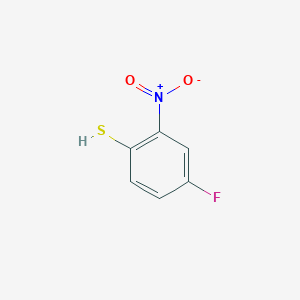
![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)
